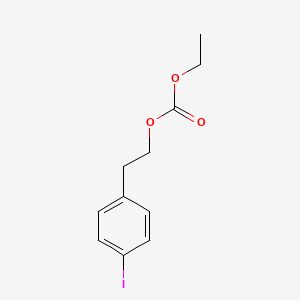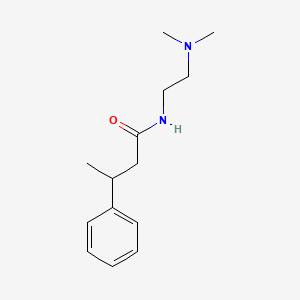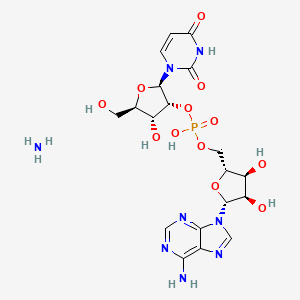
Uridylyl(2'-5')adenosine ammonium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridylyl(2’-5’)adenosine ammonium salt is a chemical compound with the molecular formula C19H27N8O12P and a molecular weight of 590.44. It is a nucleotide analog that consists of uridine and adenosine linked by a 2’-5’ phosphodiester bond. This compound is used in various scientific research applications due to its unique structure and properties.
准备方法
The synthesis of uridylyl(2’-5’)adenosine ammonium salt involves the formation of a phosphodiester bond between uridine and adenosine. The reaction typically requires the use of phosphorylating agents and protective groups to ensure the selective formation of the desired bond. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve large-scale synthesis using automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Uridylyl(2’-5’)adenosine ammonium salt can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized nucleotides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced nucleotides.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of substituted nucleotides.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, resulting in the cleavage of the phosphodiester bond and the formation of uridine and adenosine.
科学研究应用
Uridylyl(2’-5’)adenosine ammonium salt has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound for studying nucleotide interactions and enzymatic processes.
Biology: The compound is utilized in the study of RNA synthesis and degradation, as well as in the investigation of nucleotide signaling pathways.
Medicine: It has potential therapeutic applications in the treatment of viral infections and cancer, due to its ability to interfere with nucleotide metabolism.
Industry: The compound is used in the development of nucleotide-based drugs and diagnostic tools
作用机制
The mechanism of action of uridylyl(2’-5’)adenosine ammonium salt involves its interaction with various molecular targets and pathways. The compound can bind to nucleotide-binding proteins and enzymes, affecting their activity and function. It can also interfere with RNA synthesis and degradation by acting as a substrate or inhibitor of RNA polymerases and nucleases. Additionally, the compound can modulate nucleotide signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis .
相似化合物的比较
Uridylyl(2’-5’)adenosine ammonium salt can be compared with other similar compounds, such as:
Uridylyl(2’-5’)uridine ammonium salt: This compound has a similar structure but contains two uridine molecules instead of uridine and adenosine. It is used in similar research applications but may have different biological activities.
Adenosine triphosphate (ATP): ATP is a well-known nucleotide that plays a central role in cellular energy metabolism. While it shares some structural similarities with uridylyl(2’-5’)adenosine ammonium salt, its primary function is different.
Cyclic adenosine monophosphate (cAMP): cAMP is a nucleotide involved in intracellular signaling. .
属性
分子式 |
C19H27N8O12P |
|---|---|
分子量 |
590.4 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane |
InChI |
InChI=1S/C19H24N7O12P.H3N/c20-15-10-16(22-5-21-15)26(6-23-10)17-13(31)11(29)8(37-17)4-35-39(33,34)38-14-12(30)7(3-27)36-18(14)25-2-1-9(28)24-19(25)32;/h1-2,5-8,11-14,17-18,27,29-31H,3-4H2,(H,33,34)(H2,20,21,22)(H,24,28,32);1H3/t7-,8-,11-,12-,13-,14-,17-,18-;/m1./s1 |
InChI 键 |
BLLDAJIDJOKYGA-ANTYETTRSA-N |
手性 SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O.N |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2h-Pyrrolo[3,2-f]benzothiazole](/img/structure/B13806297.png)
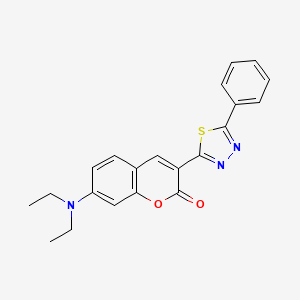
![1-[3-(4-Fluoro-phenyl)-ureido]-cyclohexanecarboxylic acid (furan-2-ylmethyl)-amide](/img/structure/B13806307.png)
![2-[(Dimethylamino)oxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B13806310.png)
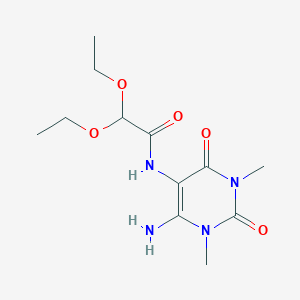
![3,3-Dimethylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B13806319.png)
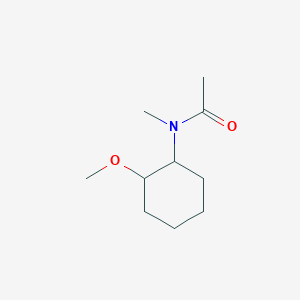
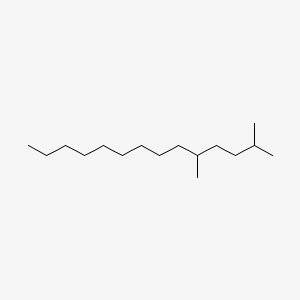
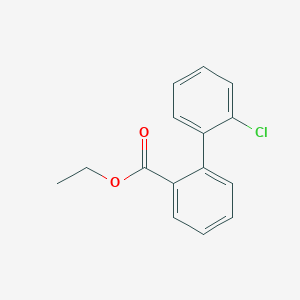
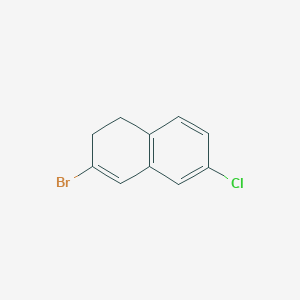
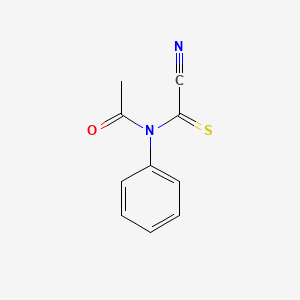
![9-Deaza-2'-deoxyguanosine(2-amino-7-(beta-d-2-deoxyribofuranosyl)pyrrolo[3,2-d]pyrimidin-4-one)](/img/structure/B13806354.png)
